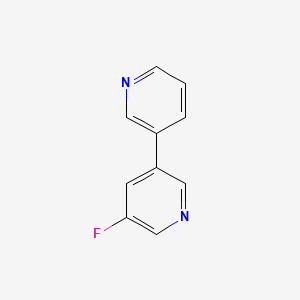

3-Fluoro-5-(pyridin-3-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Fluoro-5-(pyridin-3-yl)pyridine is a fluorinated heterocyclic compound that features a pyridine ring substituted with a fluorine atom at the 3-position and another pyridine ring at the 5-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(pyridin-3-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 3-fluoropyridine with a suitable pyridine derivative under specific conditions. For example, a photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers catalyzed by fac-Ir(ppy)3 under blue LED irradiation, followed by one-pot condensation with ammonium acetate, can yield diversely substituted 3-fluoropyridines .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve the use of fluorinating agents and controlled reaction conditions to ensure high yield and purity. The availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of these compounds .

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-5-(pyridin-3-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Common reagents include acetic anhydride and hydrolysis conditions.

Substitution: Reagents such as organoboron compounds and palladium catalysts are typically used in Suzuki–Miyaura coupling reactions.

Major Products

Oxidation: 3-halo-2-pyridones.

Substitution: Various substituted pyridines depending on the reagents used.

Applications De Recherche Scientifique

There seems to be a misunderstanding in the query. The user is asking about "3-Fluoro-5-(pyridin-3-yl)pyridine," but the provided search results discuss compounds with similar but distinct names, such as "3-Fluoro-5-(pyridin-3-yloxy)aniline" and trifluoromethylpyridine (TFMP) derivatives . Since there is no information about the exact compound requested, the following answer will cover the applications of closely related compounds based on the search results.

Agrochemical Applications

- Crop Protection: TFMP derivatives are primarily used to protect crops from pests. Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and over 20 new TFMP-containing agrochemicals have since been developed .

Pharmaceutical and Veterinary Applications

- Drug Development: TFMP derivatives are used in the pharmaceutical and veterinary industries. Five pharmaceutical and two veterinary products containing the TFMP moiety have been approved for the market, with many more candidates in clinical trials .

- Modulation of Protein Kinase Activity: Research indicates that compounds like 3-Fluoro-5-(pyridin-3-yloxy)aniline exhibit biological activity by modulating protein kinase enzymatic activity, which affects cell proliferation and apoptosis. This makes them potential candidates for cancer treatment and other diseases related to cell growth dysregulation.

- Cancer Therapy: Studies suggest that compounds similar to 3-Fluoro-5-(pyridin-3-yloxy)aniline can inhibit specific protein kinases involved in cancer pathways, such as c-Met kinase, which is implicated in tumor growth and metastasis. In vitro studies have demonstrated the potential of these compounds to inhibit the growth of certain cancer cell lines by inducing apoptosis in breast cancer models.

- Treatment of Menopause: The Agency for Healthcare Research and Quality (AHRQ) has announced interest in funding research on the diagnosis and treatment of menopause .

Material Science Applications

- Porphyrin-Based Covalent Organic Frameworks (COFs): Fluorinated pyridine derivatives are used in the synthesis and modulation of porphyrin-based COFs. The unique optical, electrical, and biochemical properties of porphyrin molecules enable these COFs to be used in biological applications.

- Organic Synthesis: α-Trifluoromethylstyrene derivatives, similar in structure, are used as versatile synthetic intermediates for preparing more complex fluorinated compounds. They have been successfully used in C–F bond activation in a CF3 group and have garnered attention in the organic chemistry community for their applications in various organic synthetic chemistry applications.

Research and Development

- Mechanistic Studies: Further research is needed to understand the precise mechanisms through which compounds like 3-Fluoro-5-(pyridin-3-yloxy)aniline modulate protein kinase activity, which could lead to more targeted therapies.

- Structure-Activity Relationship (SAR) Studies: Investigating how variations in structure affect biological activity is crucial for optimizing the therapeutic potential of these compounds.

- Clinical Trials: Advancing these compounds into clinical trials could validate their efficacy as therapeutic agents for cancer and other diseases.

Mécanisme D'action

The mechanism of action of 3-Fluoro-5-(pyridin-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the aromatic ring significantly affects the compound’s reactivity and interaction with biological molecules. Fluoropyridines generally have reduced basicity and are less reactive than their chlorinated and brominated analogues .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacking the additional pyridine ring.

Trifluoromethylpyridines: Compounds with trifluoromethyl groups that exhibit unique biological activities and are used in pharmaceuticals and agrochemicals.

Uniqueness

3-Fluoro-5-(pyridin-3-yl)pyridine is unique due to its dual pyridine structure and the presence of a fluorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Activité Biologique

3-Fluoro-5-(pyridin-3-yl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a fluorine atom at the 3-position and a pyridine ring at the 5-position. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

Fluorinated pyridines, including this compound, are known to interact with various biological targets. The electron-withdrawing nature of fluorine can influence the compound's binding affinity to proteins, potentially modulating their activity. This characteristic makes such compounds useful in developing inhibitors for specific enzymes or receptors involved in disease processes .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives of pyridine have shown promising results against gram-positive bacteria, with some compounds demonstrating minimum inhibitory concentrations (MIC) lower than traditional antibiotics like linezolid .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | <0.25 | Staphylococcus aureus |

| 7j | 0.25 | Enterococcus faecalis |

| Linezolid | >2.0 | Various gram-positive |

Anticancer Potential

The anticancer properties of fluorinated pyridines have been explored in several studies. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation by targeting specific kinases involved in cellular signaling pathways . For instance, the modulation of protein kinase activity by these compounds can lead to reduced tumor growth and improved therapeutic outcomes.

Case Studies

- Inhibition of Protein Kinases : A study demonstrated that this compound could inhibit specific protein kinases, leading to altered cellular processes such as proliferation and differentiation. This suggests potential applications in cancer therapy where kinase inhibitors are crucial.

- Biofilm Formation : Another research highlighted that derivatives of pyridine were effective in preventing biofilm formation in bacterial cultures, indicating their potential utility in treating infections associated with biofilms .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests enhanced bioavailability due to the incorporation of fluorine, which is known to improve the absorption and distribution of drug molecules within biological systems. Safety assessments indicate that while some derivatives show low cytotoxicity, further studies are needed to fully understand their safety profiles in vivo.

Propriétés

IUPAC Name |

3-fluoro-5-pyridin-3-ylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUERUCUYJCGWKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.